
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a thiadiazole ring, which is a type of heterocyclic compound that contains a ring structure made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and thiadiazole rings. The electronegative nitrogen and sulfur atoms in these rings would contribute to the polarity of the compound. The tert-butyl group is a bulky, nonpolar group that could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the electronegative atoms, and the tert-butyl group. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to electrophilic aromatic substitution reactions. The thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar aromatic rings could contribute to its solubility in polar solvents, while the nonpolar tert-butyl group could make it soluble in nonpolar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces, which are influenced by the polarity of the molecule and the presence of the aromatic rings .Wissenschaftliche Forschungsanwendungen
Photosynthetic Electron Transport Inhibition
Compounds with structures similar to "N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide" have been investigated for their ability to inhibit photosynthetic electron transport. A study by Vicentini et al. (2005) synthesized and screened pyrazole derivatives, related in structural motif, as potential inhibitors of photosynthetic electron transport in spinach chloroplasts, showing inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).
Mosquito-Larvicidal and Antibacterial Properties
Another study focused on the synthesis of novel thiadiazolotriazin-4-ones, demonstrating moderate mosquito-larvicidal and antibacterial activities. This research indicates the potential of such compounds in developing new agents for pest and disease control (Castelino et al., 2014).
Organic Synthesis Methodologies
The preparation of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, as reported by Takikawa et al. (1985), illustrates the versatility of thiadiazole compounds in synthetic organic chemistry. This method provides a pathway for the synthesis of complex thiadiazole derivatives, which can have a wide range of applications (Takikawa et al., 1985).
Electrochromic Materials
Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, demonstrating the potential of incorporating thiadiazole and related structures into materials for electrochromic applications. These materials exhibit reversible redox behavior and color changes, suggesting their utility in electronic display technologies (Hsiao et al., 2013).
Insecticidal Activity
Research on N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles has shown that these compounds possess good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. This highlights the potential of thiadiazole derivatives in the development of environmentally benign pest regulators (Wang et al., 2011).
Wirkmechanismus
Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s intended for use in materials science or another field, its properties would depend on the specific application .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, which in turn depend on its molecular structure. It could potentially be explored for use in various fields, including pharmaceuticals, materials science, or chemical synthesis, among others .
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-12(2,3)10-17-18-11(20-10)16-9(19)6-4-5-7(13)15-8(6)14/h4-5H,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFPDYSBZCTCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

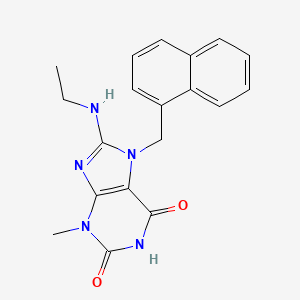
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)
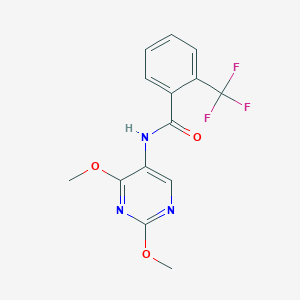
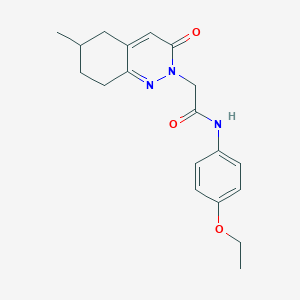
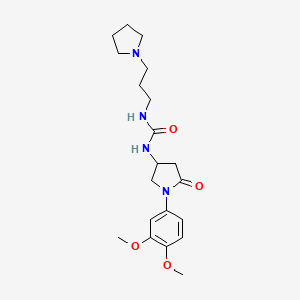
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)
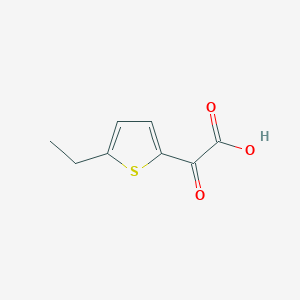
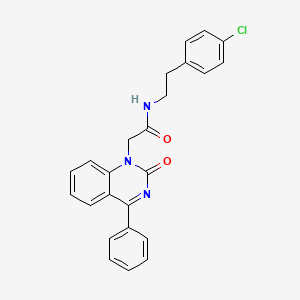
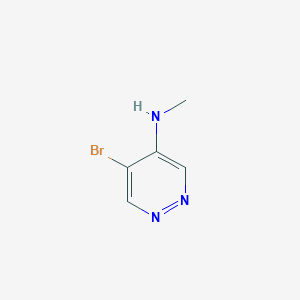
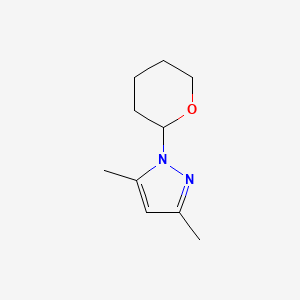
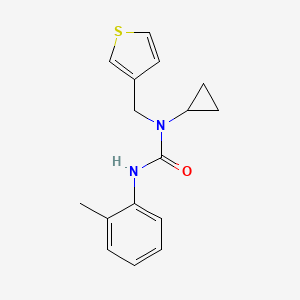
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)